molecular formula C21H19NO6 B2940977 (Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate CAS No. 879799-50-5

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate

Cat. No.: B2940977
CAS No.: 879799-50-5
M. Wt: 381.384
InChI Key: UPVVUPXNRBDTME-UNOMPAQXSA-N
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Description

(Z)-3-((6-Methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a synthetic organic compound characterized by a benzofuran core substituted with a methoxy group at position 6 and a ketone at position 2. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic motifs .

Properties

IUPAC Name

[3-[(Z)-(6-methoxy-3-oxo-1-benzofuran-2-ylidene)methyl]phenyl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-25-15-5-6-17-18(13-15)28-19(20(17)23)12-14-3-2-4-16(11-14)27-21(24)22-7-9-26-10-8-22/h2-6,11-13H,7-10H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVVUPXNRBDTME-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC(=O)N4CCOCC4)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC(=O)N4CCOCC4)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)phenyl morpholine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and enzyme inhibition. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and molecular docking studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the oxobenzofuran moiety followed by condensation with morpholine derivatives. The synthetic pathway is crucial for understanding how structural modifications can influence biological activity.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of compounds similar to this compound against various cancer cell lines. For instance, compounds derived from benzofuran showed significant antiproliferative activity against human breast cancer (MCF-7) and ovarian carcinoma (A2780) cell lines, with IC50 values ranging from 4.47 to 52.8 μM .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (μM)
Compound 4dMCF-74.47
Compound 5cA278052.8
Compound 5gMCF-7/MX20.5

These findings suggest that modifications to the benzofuran structure can significantly enhance anticancer properties.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on acetylcholinesterase (AChE), an important target in neuropharmacology. The IC50 value for (Z)-1-(3-Methylbenzyl)-4-((6-methoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)pyridinium chloride was found to be 123 nM, indicating potent enzyme inhibition . This activity is crucial for developing treatments for conditions like Alzheimer's disease.

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and its biological targets. For instance, docking simulations have shown that the compound can effectively bind to the active site of tubulin, which is essential for its anticancer activity .

Table 2: Molecular Docking Results

TargetBinding Affinity (kcal/mol)Interaction Type
Tubulin-9.5Hydrophobic
AChE-8.7Hydrogen Bonding

Case Studies

In a study focusing on the antiproliferative effects of related compounds, it was observed that those with methoxy substitutions exhibited enhanced activity against resistant cancer cell lines. This suggests that structural features such as methoxy groups are critical for improving efficacy against various malignancies .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Similarity Analysis

Chemical structure comparison employs graph-based methods (atom-bond connectivity) and similarity coefficients (e.g., Tanimoto index) to quantify molecular resemblance . Key structural analogs include:

Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Tanimoto Similarity*
Target Compound Benzofuran + morpholine ester 6-methoxy, 3-oxo, Z-methylidene, morpholine-4-carboxylate ~387.37 1.00 (reference)
Methylofuran (MFR-a) Benzofuran-like Glutamic acid linkages, formyl group (one-carbon unit) ~800–1000 0.35–0.45
(–)-Epigallocatechin Gallate (EGCG) Flavanol gallate Galloyl, hydroxyl, benzopyran 458.37 0.20–0.30
Morpholine-containing kinase inhibitors Morpholine + aromatic system Morpholine, ester/carbamate, substituted aryl ~350–450 0.60–0.70

*Tanimoto similarity calculated using binary fingerprints (MACCS keys) .

  • Methylofuran (MFR-a) : Shares a benzofuran-like scaffold but differs in substituents (e.g., glutamic acid chains vs. morpholine ester) and functionalization (formyl group vs. methoxy/ketone). This reduces structural overlap (<50% similarity) .
  • EGCG: A flavanol gallate from tea, structurally distinct due to its benzopyran core and hydroxyl-rich motif, resulting in low similarity (~25%) .
  • Morpholine-based kinase inhibitors : Higher similarity (~65%) due to shared morpholine and ester groups, though differences in aromatic substituents (e.g., benzofuran vs. pyridine) alter pharmacodynamics .

Research Findings and Implications

  • Biological Targets : Morpholine derivatives often target kinases (e.g., PI3K), but the benzofuran moiety in the target compound may redirect selectivity toward NAD-dependent enzymes, analogous to methylofuran’s role in C1 metabolism .
  • Synthetic Challenges : The Z-configuration requires precise photochemical or catalytic methods to avoid isomerization, unlike simpler morpholine-aryl esters .

Q & A

Q. What in silico tools are suitable for predicting metabolic pathways of this compound in mammalian systems?

  • Answer : Use software like Schrödinger’s ADMET Predictor or Cypreact to simulate Phase I/II metabolism. Focus on morpholine N-oxidation and benzofuran ring hydroxylation as primary pathways. Validate predictions with hepatic microsome assays (human or rat) .

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